molecular formula C12H18N2O B1595413 1-(3-Methoxybenzyl)piperazine CAS No. 55212-32-3

1-(3-Methoxybenzyl)piperazine

Cat. No. B1595413
CAS RN: 55212-32-3
M. Wt: 206.28 g/mol
InChI Key: BYWNAISVQHRFEE-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)piperazine is a type of piperazine derivative . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs .


Synthesis Analysis

Piperazines can be synthesized through various methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

The molecular formula of 1-(3-Methoxybenzyl)piperazine is C12H18N2O . The average mass is 206.284 Da and the monoisotopic mass is 206.141907 Da .


Physical And Chemical Properties Analysis

1-(3-Methoxybenzyl)piperazine is a solid . The exact physical and chemical properties of this specific compound are not well-documented in the available resources.

Scientific Research Applications

  • Medicinal Chemistry

    • “1-(3-Methoxybenzyl)piperazine” is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
    • The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
    • The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
  • Synthetic Methodologies

    • The piperazine moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
    • Many surveys can be found in the literature on the application of the piperazine ring in biologically active compounds within different research areas .
    • The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
  • Pharmaceutical Industry

    • “1-(3-Methoxybenzyl)piperazine” is used in the pharmaceutical industry, particularly in the production of drugs . It’s often found in bioactive molecules .
    • The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
    • The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
  • Chemical Industry

    • Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .
    • Piperazine readily absorbs water and carbon dioxide from the air . Although many piperazine derivatives occur naturally, piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
  • Chemical Synthesis

    • “1-(3-Methoxybenzyl)piperazine” can be used as a building block in the synthesis of various complex molecules . The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
    • Many surveys can be found in the literature on the application of the piperazine ring in biologically active compounds within different research areas .
    • The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) as coupling reagents .
  • Pharmaceutical Research and Development

    • Piperazine derivatives, including “1-(3-Methoxybenzyl)piperazine”, are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development .
    • Although piperazine itself shows some significant medicinal features such as anthelmintic activity, piperazine or substituted piperazine can be used in the development of new drugs .

Safety And Hazards

1-(3-Methoxybenzyl)piperazine is harmful if swallowed . It is advised to avoid breathing its mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazines, such as 1-(3-Methoxybenzyl)piperazine, to explore their potential applications in drug discovery .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWNAISVQHRFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330255
Record name 1-(3-methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)piperazine

CAS RN

55212-32-3
Record name 1-(3-methoxybenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2.0 g 3-methoxy benzylchloride, 2.9 g 1-Boc piperazine, 5 mL triethylamine, and 20 mL tetrahydrofuran was stirred at room temperature for 20 minutes. The mixture was concentrated, and the residue was added to 20 mL trifluoroacetic acid and stirred at room temperature for 20 minutes. The trifluoroacetic acid was evaporated, and the residue was suspended in methanol and neutralized with an aqueous saturated sodium bicarbonate solution. The solvent was evaporated, and the residue was suspended in dichloromethane and purified by NH silica gel chromatography to give 2.4 g of the title compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HL Yarosh, EB Katz, A Coop, WE Fantegrossi - … Biochemistry and Behavior, 2007 - Elsevier
Few studies have characterized the subjective effects of N-substituted piperazines, but these drugs show potential for abuse in humans, and have often been associated with MDMA (“…
Number of citations: 67 www.sciencedirect.com
IH Chang, EY Lee, K HwangBo, IK Kim, KH Sohn… - YAKHAK …, 2011 - koreascience.kr
As an effort to find a new scaffold for ${\alpha} $-glucosidase inhibition, we have prepared total 11 phenylalkylated piperazine derivatives and tested their ${\alpha} $-glucosidase …
Number of citations: 0 koreascience.kr
S Boutin, R Maltais, J Roy, D Poirier - European Journal of Medicinal …, 2021 - Elsevier
17beta-Hydroxysteroid dehydrogenase type 10 (17β-HSD10) is the only mitochondrial member of 17β-HSD family. This enzyme can oxidize estradiol (E2) into estrone (E1), thus …
Number of citations: 11 www.sciencedirect.com
BZPNIF None, TYDF None - FUS ON i, 2002 - core.ac.uk
Users of 3, 4-methylenedioxymethamphetamine (MDMA,“ecstasy”) report the drug elicits a complex array of subjective effects, some stimulant-like and others hallucinogen-like. 1 Usage …
Number of citations: 4 core.ac.uk
J Jiang, CJ Seel, A Temirak… - Journal of Medicinal …, 2019 - ACS Publications
The A 2B adenosine receptor (A 2B AR) was proposed as a novel target for the (immuno)therapy of cancer since A 2B AR blockade results in antiproliferative, antiangiogenic, …
Number of citations: 26 pubs.acs.org
B Capuano, IT Crosby, EJ Lloyd… - Australian journal of …, 2002 - CSIRO Publishing
As part of a research program to develop compounds with mixed dopamine D4 and serotonin 5-HT2A antagonist activity with potential for the treatment of schizophrenia, we report a …
Number of citations: 44 www.publish.csiro.au
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
A Kharbanda, L Zhang, D Saha, P Tran, K Xu… - European journal of …, 2021 - Elsevier
TGFβ is crucial for the homeostasis of epithelial and neural tissues, wound repair, and regulating immune responses. Its dysregulation is associated with a vast number of diseases, of …
Number of citations: 3 www.sciencedirect.com
A Kharbanda - 2021 - search.proquest.com
The last few decades, have seen remarkable progress in cancer immunotherapy, a treatment strategy to overcome these mechanisms to elicit or amplify an immune response against …
Number of citations: 0 search.proquest.com
A Coop - Problems of drug dependence, 2005 - faculty.rx.umaryland.edu
The Drug Evaluation Committee (DEC) evaluates analgesics, stimulants, and depressants for preclinical physical dependence potential as a public health service. DEC works with …
Number of citations: 6 faculty.rx.umaryland.edu

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